molecular formula C24H42O11S B609307 m-PEG9-Tos CAS No. 82217-01-4

m-PEG9-Tos

Cat. No. B609307
CAS RN: 82217-01-4
M. Wt: 538.649
InChI Key: PAXJFLMMCORNQI-UHFFFAOYSA-N
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Description

M-PEG9-Tos, also known as Tos-PEG8-m or m-PEG9-OTs, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

While specific synthesis methods for m-PEG9-Tos were not found in the search results, it’s worth noting that the synthesis of PEG linkers is a well-studied area. Monodisperse monotosylated PEGs have been prepared using a chromatography-free procedure, enabling the preparation of 8- to 16-mers in relatively large quantities, with good yields and purities .


Molecular Structure Analysis

M-PEG9-Tos has a molecular formula of C24H42O11S . Its IUPAC name is 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate . The structure of m-PEG9-Tos is flexible, which disallows conformer generation .


Physical And Chemical Properties Analysis

M-PEG9-Tos has a molecular weight of 538.7 g/mol . It has 0 hydrogen bond donors, 11 hydrogen bond acceptors, and 26 rotatable bonds . Its exact mass and monoisotopic mass are both 538.24478333 g/mol . The topological polar surface area is 126 Ų .

Scientific Research Applications

1. Nanotechnology and Gene Delivery

m-PEG9-Tos, as a derivative of polyethylene glycol (PEG), finds its use in nanotechnology and gene delivery applications. The use of graphene oxide (GO)-PEG nanocarriers, for instance, has been demonstrated for the delivery of Cas9/single-guide RNA (sgRNA) complexes. This nanocarrier facilitates efficient gene editing in human cells with high stability, making it significant for biomedical research and targeted gene engineering applications (Yue, Zhou, Cheng, & Xing, 2018).

2. Biomedical and Biotechnological Enhancements

Chemical modification with PEG or its derivatives significantly improves the molecular properties of bioactive molecules for specific applications. The attachment of PEG to therapeutic proteins, for example, shows reduced immunoreactivity and prolonged clearance times, which are crucial in biomedical and biotechnological applications (Inada et al., 1995).

3. Drug and Gene Delivery Improvement

PEGylation, the process of coating nanoparticles with PEG, is widely studied for improving the efficiency of drug and gene delivery systems. This method enhances systemic circulation time and reduces immunogenicity, playing a critical role in various administration modes, including gastrointestinal and ocular (Suk et al., 2016).

4. Role in Protein and Peptide Modification

PEG is extensively used for the covalent modification of proteins and peptides. The process of PEGylation shields antigenic and immunogenic epitopes, alters biodistribution, and increases the size of polypeptides. This modification is important in drug delivery, tissue proliferation, and cell adhesion (Roberts, Bentley, & Harris, 2002).

5. Nanoparticle-Based Therapeutics

m-PEG9-Tos, through its PEG component, is integral in developing Molecularly Imprinted Polymers (MIPs) for controlling cardiac extracellular matrix after myocardial infarction. These MIPs are designed to restore the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors, which is a significant therapeutic target in heart disease treatment (Villano et al., 2022).

6. Alternatives to PEG and Immunogenicity

While PEG is widely used in drug delivery, its potential immunogenicity has led to research into alternatives. Developing polymers to replace PEG is a growing field, emphasizing the importance of creating more effective and safe bioconjugation and drug delivery systems (Thai Thanh Hoang Thi et al., 2020).

7. Biologically Active Polymer Development

PEG derivatives are also crucial in the development of biologically active polymers for biomedical research. The fine-tuning of properties of these polymers, such as blood circulation half-life and drug loading, is achieved through chemical modification. This modification is vital in areas like cell adhesion, drug delivery, and tissue proliferation (Bol'shakov & Akala, 2014).

Safety And Hazards

M-PEG9-Tos is not classified as a hazard . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXJFLMMCORNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG9-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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